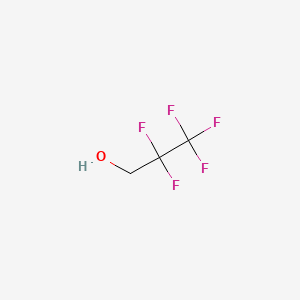

2,2,3,3,3-Pentafluoropropanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQZJKGXDGNDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059966 | |

| Record name | 2:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

422-05-9, 70983-62-9 | |

| Record name | 2,2,3,3,3-Pentafluoropropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C3-11, beta-omega-perfluoro-omega-hydro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070983629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 422-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,3-PENTAFLUOROPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPJ1S961SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropanol

Introduction: The Unique Profile of a Fluorinated Alcohol

2,2,3,3,3-Pentafluoropropanol (PFP), with the chemical formula C₃H₃F₅O, is a significant member of the fluorinated alcohol family, distinguished by the heavy fluorination of its propyl chain. This structural feature imparts a unique combination of physical and chemical properties, making it a valuable compound for researchers, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strong electron-withdrawing nature of the five fluorine atoms profoundly influences the alcohol's acidity, polarity, and intermolecular interactions, setting it apart from its non-fluorinated analog, 1-propanol.

This technical guide provides a comprehensive exploration of the core physical properties of PFP. It is designed to be a practical resource for scientists and drug development professionals, offering not just data, but also insights into the experimental methodologies used to determine these properties and their implications for practical applications. The unique properties of PFP make it an excellent solvent for a wide range of organic compounds and a valuable reagent in chemical synthesis, enhancing reaction rates and yields.[1]

Core Physicochemical Characteristics

The foundational physical properties of any chemical compound are critical for its application in a laboratory or industrial setting. For this compound, these properties are pivotal for everything from reaction stoichiometry and solvent selection to formulation and safety protocols.

Molecular Identity and Molar Mass

The starting point for understanding any molecule is its fundamental composition.

The molecular weight is a critical parameter for all stoichiometric calculations, ensuring precise control over reaction conditions and product yields.

Experimental Protocol: Molecular Weight Determination via Mass Spectrometry

The molecular weight of PFP is authoritatively determined using mass spectrometry. This technique provides a highly accurate measurement of the mass-to-charge ratio of the ionized molecule.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for this purpose.

-

Mass Analysis: The ionized molecules and their fragments are accelerated through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak corresponding to the intact molecular ion provides the molecular weight. For PFP, the molecular ion peak will be observed at approximately m/z 150.

Bulk Physical Properties

The bulk properties of a liquid are those that describe its macroscopic behavior and are crucial for its use as a solvent or in fluidic systems.

| Property | Value | Conditions |

| Appearance | Clear, colorless to slightly yellow liquid | Ambient Temperature |

| Density | 1.505 g/mL | at 25 °C[6] |

| Boiling Point | 78 - 82 °C | Atmospheric Pressure[2][4][7] |

| Melting Point | Data not consistently available; listed as both solid and liquid at room temperature in various sources.[2][5] | |

| Vapor Pressure | 46.14 mmHg | at 25 °C[7] |

| Viscosity | Data not available in cited literature | |

| Surface Tension | Data not available in cited literature |

Insights into Bulk Properties

The high density of PFP compared to water (1.0 g/mL) is a direct consequence of the high atomic weight of fluorine. The boiling point is notably higher than that of more volatile fluorinated compounds, which is attributed to the presence of the hydroxyl group and its capacity for hydrogen bonding. The conflicting reports on its melting point may be due to impurities or differences in measurement conditions; however, it is most commonly supplied and handled as a liquid.

Experimental Protocol: Density Measurement Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a controlled temperature (25 °C), and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference substance.

-

Measurement: The pycnometer is emptied, dried, and filled with this compound.

-

Equilibration and Weighing: The filled pycnometer is placed in a thermostatic bath at 25 °C to allow the liquid to reach thermal equilibrium. Any excess liquid is removed, and the pycnometer is weighed.

-

Calculation: The mass of the PFP is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the PFP by the calibrated volume of the pycnometer.

Optical and Spectroscopic Properties

Optical and spectroscopic data provide insight into the molecular structure and purity of a compound.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

-

Refractive Index (n20/D): 1.288

This low refractive index is characteristic of many fluorinated compounds.

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation of identity.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals: a triplet for the methylene (-CH₂-) protons, split by the adjacent difluoro group, and a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon environments: the -CH₂OH carbon, the -CF₂- carbon, and the -CF₃ carbon.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For PFP, two signals are expected: a triplet for the -CF₃ group, split by the adjacent -CF₂- group, and a quartet for the -CF₂- group, split by the -CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum of PFP will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region.[8]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. In addition to the molecular ion peak, common fragments may arise from the loss of water or cleavage of the C-C bonds.[8]

Solubility and Partitioning Behavior

The solubility of PFP is a key factor in its utility as a solvent and in drug delivery applications.

-

Water Solubility: Soluble in water, with a reported value of 21.9 g/L at 25 °C.[7]

-

Organic Solvent Solubility: Readily soluble in many common organic solvents, including ethers, alcohols, and chlorinated solvents.

-

LogP (Octanol-Water Partition Coefficient): 1.23[7]

The moderate LogP value indicates a degree of lipophilicity, which, combined with its water solubility, makes PFP a versatile solvent capable of dissolving a range of polar and non-polar compounds.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Flash Point: 11.6 ± 25.9 °C[7]

-

General Hazards: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

-

Incompatibilities: Strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

Conclusion

This compound possesses a distinct set of physical properties derived from its unique molecular structure. Its high density, moderate boiling point, and versatile solubility profile make it a valuable tool in modern chemical research and development. An understanding of these properties, grounded in the experimental methodologies used for their determination, is crucial for its effective and safe application. While data on certain properties like viscosity and surface tension are not widely available, the existing body of knowledge provides a strong foundation for its use in diverse applications, from a reaction solvent to a building block in the synthesis of novel fluorinated molecules.

References

- Cabrita Teixeira, M. (2014). Complex Interfacial Behaviour of Mixtures of Fluorinated and Hydrogenated Alcohols. Instituto Superior Técnico.

-

DataPhysics Instruments. (n.d.). How does the pendant drop method work?. Retrieved from [Link]

-

Honeywell. (n.d.). Surface Tension. Retrieved from [Link]

-

PhysLab. (2018). Measuring the Surface Tension of Water using the Pendant Drop Method. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

- Zisman, W. A. (1963). SURFACE CHEMISTRY OF FLUOROCHEMICALS.

-

ResearchGate. (2000). Surface tension of 2,2,2-trifluoroethanol. Retrieved from [Link]

Sources

- 1. Liquid Surface Tension Measurement by Pendant Drop Method – Paul Wu's Blog [materean.com]

- 2. biolinscientific.com [biolinscientific.com]

- 3. blog.rheosense.com [blog.rheosense.com]

- 4. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

A Senior Application Scientist's Guide to the Synthesis of 2,2,3,3,3-Pentafluoropropanol from Perfluoropropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Alcohols

In the landscape of modern chemistry, fluorinated molecules hold a place of distinction. The unique physicochemical properties imparted by fluorine atoms—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—make them invaluable building blocks in pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 2,2,3,3,3-Pentafluoropropanol (PFP-OH) emerges as a particularly versatile intermediate and specialized solvent.[1][2] Its synthesis, therefore, is not merely an academic exercise but a critical enabling step for a wide array of research and development endeavors. This guide provides an in-depth examination of the direct conversion of perfluoropropionic acid (PFPA) to PFP-OH, focusing on the prevalent and scalable method of catalytic hydrogenation. We will dissect the causality behind the procedural choices, offering a trustworthy and authoritative protocol grounded in established science.

Core Transformation: The Reduction of a Highly Fluorinated Carboxylic Acid

The central chemical challenge lies in the reduction of the carboxylic acid moiety of perfluoropropionic acid (CF₃CF₂COOH) to a primary alcohol (CF₃CF₂CH₂OH). The strong electron-withdrawing effect of the pentafluoroethyl group significantly influences the reactivity of the carboxyl group, making this transformation distinct from the reduction of typical hydrocarbon-based carboxylic acids.

While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids, they are often non-selective, hazardous to handle on a large scale, and require stringent anhydrous conditions and complex workups.[3][4][5] For industrial and scalable applications, catalytic hydrogenation presents a more elegant, efficient, and safer alternative. This method utilizes molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst to achieve the desired reduction.

The Mechanism and Rationale of Catalytic Hydrogenation

The process involves the adsorption of both the perfluoropropionic acid and molecular hydrogen onto the surface of a metal catalyst. The catalyst, typically a noble metal like Rhodium on a carbon support (Rh/C), facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms across the carbonyl group of the acid. The reaction proceeds at elevated temperature and pressure to overcome the activation energy required for this transformation. Water is often used as a solvent, providing a safe and effective medium for the reaction.

A key advantage of this approach is its chemoselectivity and the straightforward workup. The catalyst can be removed by simple filtration, and the product can be isolated directly from the reaction mixture.

Caption: Overall reaction scheme for the synthesis of PFP-OH.

Field-Proven Experimental Protocol: Catalytic Hydrogenation

The following protocol is based on a validated procedure that achieves a near-quantitative yield (99%) of this compound.[6] This self-validating system ensures reproducibility and high purity of the final product.

Materials and Equipment

| Reagents & Materials | Equipment |

| Perfluoropropionic Acid (PFPA), ≥97% | High-pressure autoclave reactor (e.g., Parr reactor) |

| 5 wt% Rhodium on Carbon (Rh/C) catalyst | Mechanical stirrer |

| Deionized Water | Temperature controller and heating mantle |

| Hydrogen Gas (H₂), high purity | Pressure gauge and regulator |

| Helium (He) or Nitrogen (N₂) for purging | Filtration apparatus |

| Anhydrous Sulfuric Acid (H₂SO₄) | Decantation funnel (separatory funnel) |

| Distillation apparatus |

Step-by-Step Synthesis Procedure

-

Reactor Charging: In a suitable high-pressure autoclave reactor, introduce the 5 wt% Rh/C catalyst (e.g., 2.15 g). Subsequently, add deionized water (e.g., 32.8 g) and perfluoropropionic acid (e.g., 39.8 g) at room temperature.[6]

-

Expertise & Experience: The catalyst is added first to prevent splashing of the corrosive acid. The ratio of reactants to solvent is optimized for efficient mixing and heat transfer.

-

-

Inert Gas Purge: Seal the reactor. Purge the system thoroughly with an inert gas, such as helium or nitrogen, to remove all atmospheric oxygen.[6] This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.

-

Pressurization and Reaction: Begin bubbling hydrogen gas into the solution via a dip tube at a controlled flow rate (e.g., 8 L/h). Pressurize the reactor to the target pressure (e.g., 10 bar / ~145 psi).[6]

-

Heating and Incubation: Increase the reactor temperature to 90°C while maintaining constant stirring. Allow the reaction to proceed for approximately 18 hours.[6]

-

Trustworthiness: The reaction progress can be monitored by observing the cessation of hydrogen uptake, indicating the completion of the reduction.

-

-

Cooldown and Depressurization: After the reaction period, cool the autoclave down to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Product Isolation and Workup:

-

Open the reactor and filter the collected liquid phase to remove the Rh/C catalyst.

-

Transfer the filtrate to a decantation funnel. Two distinct phases will be present. The lower, denser phase is the crude this compound.

-

Separate and collect the lower organic phase.[6]

-

-

Purification: To remove residual water, the crude product is distilled in the presence of a drying agent, such as anhydrous sulfuric acid (approx. 30 wt%), to yield pure this compound.[6]

Caption: Experimental workflow for the synthesis of PFP-OH.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃F₅O | [2][7][8] |

| Molecular Weight | 150.05 g/mol | [2][7][8] |

| Appearance | Clear, colorless liquid | [8] |

| Density | 1.505 g/mL at 25 °C | [7][9] |

| Boiling Point | ~80-82 °C | [8][9] |

| Refractive Index (n20/D) | ~1.288 | [9] |

Critical Safety and Handling Considerations

A commitment to safety is paramount. All operations must be conducted in a well-ventilated laboratory fume hood by trained personnel.

-

Perfluoropropionic Acid (Reactant): This substance is highly corrosive and causes severe skin burns and eye damage.[10][11][12] It is also harmful if inhaled.[10] Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged of oxygen before introducing hydrogen. Use non-sparking tools and keep away from ignition sources.[13][14]

-

High-Pressure Operations: The use of an autoclave requires specific training. Ensure the equipment is rated for the intended pressure and temperature and has a functioning pressure-relief valve.

-

This compound (Product): The final product is a flammable liquid and vapor.[13] It is harmful if swallowed or inhaled and causes skin and eye irritation.[13][14][15][16] Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13][14]

-

Waste Disposal: Dispose of all chemical waste, including the filtered catalyst and any residues, in accordance with local, regional, and national regulations.[16]

Conclusion

The catalytic hydrogenation of perfluoropropionic acid is a robust and highly efficient method for the synthesis of this compound. By understanding the chemical principles, adhering to a validated protocol, and prioritizing safety, researchers and development professionals can reliably produce this key fluorinated building block. This guide serves as a comprehensive resource, blending theoretical knowledge with practical, field-tested insights to empower innovation in the chemical sciences.

References

-

SAFETY DATA SHEET. (2024, January 28). Fisher Scientific. [Link]

-

2,2,3,3,3-Pentafluoro-1-propanol, 98%. Thermo Scientific Alfa Aesar. [Link]

-

PENTAFLUOROPROPANOL Safety Data Sheet. (2023, March 23). Daikin Chemicals. [Link]

-

Pentafluoropropionic acid. PubChem, National Institutes of Health. [Link]

-

Perfluoropropionic acid. Wikipedia. [Link]

-

Functionalization of Microfiltration Media Towards Catalytic Hydrogenation of Selected Halo-Organics from Water. (2023). MDPI. [Link]

-

On the Unimolecular Breakdown Products of Short Deprotonated Per‐ and Poly‐Fluorinated Acids and Alcohols. (2025, September 9). PMC, National Institutes of Health. [Link]

-

Sodium Borohydride. Common Organic Chemistry. [Link]

-

Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. (2019). PMC, National Institutes of Health. [Link]

-

Mission Impossible? Method of H2 transfer is vital for catalytic hHydrodefluorination of PFAS at ambient conditions. ACS Fall 2025. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2025, August 10). ResearchGate. [Link]

-

NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. (2016, December 27). YouTube. [Link]

-

Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. (2023). MDPI. [Link]

-

Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. [Link]

-

Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions. ResearchGate. [Link]

-

OVERVIEW OF PERFLUOROPROPANOIC ACID (PFPrA). (2023, August 3). Cape Fear Public Utility Authority. [Link]

-

Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]

-

Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) and of perfluorocyclopentene. Journal of the Chemical Society C. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Pentafluoro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Pentafluoropropionic acid | C2F5COOH | CID 62356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ie [fishersci.ie]

- 15. echemi.com [echemi.com]

- 16. daikinchemicals.com [daikinchemicals.com]

A Comprehensive Resource for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9)

Introduction

2,2,3,3,3-Pentafluoro-1-propanol (PFPOH), identified by CAS number 422-05-9, is a fluorinated alcohol with a unique set of properties that make it a valuable compound in various scientific and industrial applications.[1][2][3][4] Its structure, featuring a propanol backbone with five fluorine atoms, imparts high polarity, thermal stability, and resistance to oxidation.[4] This guide provides a detailed overview of the properties, synthesis, applications, and safety considerations of 2,2,3,3,3-Pentafluoro-1-propanol, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The distinct characteristics of 2,2,3,3,3-Pentafluoro-1-propanol stem from its molecular structure. The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding, while the multiple fluorine atoms enhance its hydrophobic character and contribute to its thermal and chemical stability.[4]

| Property | Value |

| Molecular Formula | C3H3F5O[2][5] |

| Molecular Weight | 150.05 g/mol [2][5] |

| Appearance | Colorless liquid[4][6] |

| Boiling Point | 80 °C at 748 mmHg[2][7][8] |

| Density | 1.505 g/mL at 25 °C[2][7][8][9] |

| Refractive Index | n20/D 1.288[2][8] |

| Water Solubility | Soluble (21.9 g/L at 25°C)[10] |

Synthesis and Manufacturing

While detailed proprietary synthesis routes are often not publicly disclosed, the scientific literature suggests that 2,2,3,3,3-Pentafluoro-1-propanol can be synthesized through the hydrogenation of perfluoropropionic acid. One documented method involves the use of a rhodium-on-carbon (Rh/C) catalyst in an aqueous medium under hydrogen pressure.[11] The resulting pentafluoropropanol can then be purified by distillation.[10][11]

Core Applications in Research and Development

The unique properties of 2,2,3,3,3-Pentafluoro-1-propanol make it a versatile tool in the laboratory, particularly in analytical chemistry and synthetic applications.

1. Derivatization Reagent for Gas Chromatography-Mass Spectrometry (GC-MS)

A primary application of 2,2,3,3,3-Pentafluoro-1-propanol is as a derivatization reagent in GC-MS analysis.[3][10] Derivatization is a crucial step for improving the volatility and thermal stability of analytes, as well as enhancing their chromatographic separation and detection.

-

Mechanism of Action: The hydroxyl group of PFPOH can react with functional groups in analytes, such as carboxylic acids, to form pentafluoropropyl esters. These derivatives are typically more volatile and less polar than the parent compounds, leading to improved peak shape and resolution in gas chromatography.

-

Applications in Drug Metabolism and Biomarker Analysis: This technique has been successfully employed in the analysis of a wide range of biologically significant molecules, including:

Experimental Workflow: Derivatization for GC-MS Analysis

Caption: A typical workflow for the derivatization of analytes using 2,2,3,3,3-Pentafluoro-1-propanol prior to GC-MS analysis.

2. Synthesis of Fluorinated Compounds

2,2,3,3,3-Pentafluoro-1-propanol serves as a building block in the synthesis of more complex fluorinated molecules.[3][4][6] The introduction of a pentafluoropropyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This is of particular interest in drug discovery and development.

-

Synthesis of Fluorinated α-Keto Ethers and α-Trifluoromethyl-α,β-Unsaturated Amides: Research has demonstrated the use of PFPOH in the preparation of trifluoromethyl ynamines, which are precursors to α-trifluoromethyl-α,β-unsaturated amides.[3][10] It has also been used to generate fluorinated α-keto ethers from alkenes.[3][10]

3. Specialized Solvent and Cleaning Agent

Due to its unique polarity, thermal stability, and chemical resistance, 2,2,3,3,3-Pentafluoro-1-propanol is utilized as a specialized solvent in certain chemical reactions.[4][6] It has also been identified as an alternative cleaning agent for chlorofluorocarbons (CFCs), contributing to more environmentally friendly practices.[3][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,2,3,3,3-Pentafluoro-1-propanol.

Hazard Identification:

-

Health Hazards: May cause skin, eye, and respiratory tract irritation.[12] Ingestion may lead to gastrointestinal irritation.[12]

-

Physical Hazards: The substance is a combustible liquid.[2]

Recommended Handling Procedures:

-

Ventilation: Use with adequate ventilation, preferably in a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate safety glasses or chemical goggles.[12]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[12]

-

Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12][13]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[12]

2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) is a valuable fluorinated compound with a range of applications in research and industry. For scientists and professionals in drug development and analytical chemistry, its utility as a derivatization reagent for GC-MS is particularly noteworthy, enabling the sensitive and accurate analysis of various bioactive molecules. Its role as a synthetic building block for novel fluorinated compounds further underscores its importance in the pursuit of new therapeutic agents. Adherence to proper safety and handling protocols is essential when working with this chemical to ensure a safe and effective laboratory environment.

References

-

Chemical Properties of 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9). Cheméo. [Link]

-

AB103576 | CAS 422-05-9. abcr Gute Chemie. [Link]

-

422-05-9|2,2,3,3,3-Pentafluoropropan-1-ol. Alachem Co., Ltd. [Link]

Sources

- 1. 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]

- 3. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]

- 4. CAS 422-05-9: 2,2,3,3,3-Pentafluoropropanol | CymitQuimica [cymitquimica.com]

- 5. 422-05-9 | 2,2,3,3,3-Pentafluoropropan-1-ol - Alachem Co., Ltd. [alachem.co.jp]

- 6. chemimpex.com [chemimpex.com]

- 7. 422-05-9 | CAS DataBase [m.chemicalbook.com]

- 8. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [merckmillipore.com]

- 10. Pentafluoro-1-propanol | 422-05-9 [chemicalbook.com]

- 11. 422-05-9|2,2,3,3,3-Pentafluoro-1-propanol| Ambeed [ambeed.com]

- 12. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. unitedchem.com [unitedchem.com]

2,2,3,3,3-Pentafluoropropanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,2,3,3,3-Pentafluoropropanol in Organic Solvents

Abstract

This compound (PFP) is a fluorinated alcohol with a unique combination of physicochemical properties that make it a valuable solvent and reagent in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its solubility profile is a critical parameter for its application, governed by its high polarity, strong hydrogen-bond-donating capability, and the influence of its pentafluoroethyl group. This technical guide provides a comprehensive overview of the solubility of PFP in various organic solvents, the underlying molecular principles, a detailed protocol for empirical solubility determination, and a summary of its applications driven by these characteristics.

Introduction: The Unique Stature of this compound

Fluorinated alcohols represent a distinct class of organic compounds that have garnered significant research interest.[3] The introduction of fluorine atoms into an alcohol backbone drastically alters its electronic properties, leading to enhanced acidity, high polarity, and potent hydrogen-bonding capabilities compared to their non-fluorinated analogs.[4][5] this compound (CF₃CF₂CH₂OH), hereafter referred to as PFP, is a prime example of this class. It is recognized as a versatile polar solvent and a key building block for synthesizing fluorinated intermediates.[1][6] Understanding its solubility and miscibility with other organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing novel formulations for drug development professionals.

Core Physicochemical Properties of PFP

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of PFP are summarized below, providing the foundation for understanding its behavior in solution.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₃H₃F₅O | N/A | [7] |

| Molecular Weight | 150.05 g/mol | N/A | [1][8] |

| Appearance | Colorless liquid | Ambient | [1][9] |

| Density | 1.505 g/mL | 25 °C | [9][10] |

| Boiling Point | 80-82 °C | Atmospheric Pressure | [1][9] |

| Refractive Index | ~1.288 | 20 °C | [9] |

| Water Solubility | 21.9 g/L | 25 °C | [11] |

| Hydrogen Bond Donor Count | 1 | N/A | [11] |

| Hydrogen Bond Acceptor Count | 6 (1 on Oxygen, 5 on Fluorine) | N/A | [11] |

The Science of Solubility: A Molecular Perspective

The solubility of PFP is dictated by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute (PFP) and the solvent.[12]

-

Polarity and Dipole Moment: The PFP molecule has a significant dipole moment. The highly electronegative fluorine atoms create a strong electron-withdrawing effect (inductive effect) that polarizes the C-F and C-C bonds. This, combined with the polar O-H group, makes PFP a very polar molecule.

-

Hydrogen Bonding: The hydroxyl (-OH) group in PFP is the primary driver of its protic nature. The electron-withdrawing pentafluoroethyl group makes the hydroxyl proton significantly more acidic than in non-fluorinated alcohols. This enhances its ability to act as a strong hydrogen bond donor, allowing it to interact favorably with other hydrogen bond acceptors (e.g., ethers, ketones, other alcohols).[3][4]

-

Van der Waals Forces: While weaker, London dispersion forces also contribute to interactions, particularly with nonpolar solvents. However, the strong polar and hydrogen-bonding interactions tend to dominate PFP's solubility behavior.

The interplay of these forces determines whether PFP is miscible or soluble in a given organic solvent. It will readily dissolve in solvents with which it can establish strong, energetically favorable interactions, such as other polar and hydrogen-bonding liquids.

Logical Relationships in PFP-Solvent Interactions

The following diagram illustrates the dominant intermolecular forces between PFP and different classes of organic solvents, explaining its solubility profile.

Caption: PFP's solubility is driven by its strong hydrogen-bond donating ability.

Qualitative Solubility Profile of PFP

While comprehensive quantitative data is sparse in the literature, a qualitative solubility profile can be constructed based on chemical principles and available information. PFP's polar and protic nature makes it an excellent solvent for a wide array of organic compounds.[1]

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Strong hydrogen bonding and similar polarity result in favorable mixing in all proportions. |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile, THF | Miscible | PFP acts as a strong hydrogen bond donor to the acceptor sites (e.g., carbonyl oxygen) on these polar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible / Soluble | Similar polarities and the potential for weak hydrogen bonding with chloroform lead to good solubility. Mixtures with DCM are common.[13] |

| Ethers | Diethyl Ether | Soluble | PFP can hydrogen-bond to the ether oxygen. Solubility is expected to be good. |

| Aromatics | Toluene, Benzene | Partially Soluble to Insoluble | The significant difference in polarity limits miscibility. Interactions are limited to weaker van der Waals forces. |

| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble / Immiscible | As nonpolar solvents, alkanes cannot form strong interactions with the highly polar PFP molecule, leading to phase separation.[14] |

Experimental Protocol: Determination of Solubility

For researchers requiring precise solubility data, direct experimental measurement is essential. The following protocol provides a robust, self-validating method for determining the solubility of PFP in a target organic solvent at a controlled temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at 25 °C.

Materials:

-

This compound (≥98% purity)

-

Selected Organic Solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement micropipettes or gas-tight syringes

-

20 mL glass scintillation vials with PTFE-lined caps

-

Temperature-controlled shaker or water bath set to 25 °C (± 0.5 °C)

-

Vortex mixer

-

0.22 µm PTFE syringe filters

-

Gas chromatograph with a suitable column and detector (e.g., FID) or an analytical method for concentration determination (e.g., NMR).[15]

Workflow Diagram:

Caption: Workflow for the experimental determination of PFP solubility.

Step-by-Step Methodology:

-

Preparation of Mixtures (Self-Validating Approach):

-

Causality: To ensure thermodynamic equilibrium is reached reliably, the saturation point is approached from two directions: undersaturation and supersaturation.

-

Label two sets of vials. In the first set, add a known volume (e.g., 10.0 mL) of the organic solvent.

-

In the second set, add a known volume (e.g., 10.0 mL) of PFP.

-

To the first set (solvent), add an excess of PFP (e.g., 2-3 mL). This creates a PFP-saturated solvent phase.

-

To the second set (PFP), add an excess of the solvent (e.g., 2-3 mL). This creates a solvent-saturated PFP phase.

-

Cap all vials tightly to prevent evaporation.

-

-

Equilibration:

-

Place all vials in the temperature-controlled shaker or water bath set to 25 °C.

-

Agitate the mixtures for at least 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[15]

-

-

Phase Separation:

-

After 24 hours, stop the agitation but leave the vials in the temperature-controlled environment for at least 2 hours. This allows any fine droplets or undissolved material to settle, ensuring a clear supernatant for sampling.

-

-

Sampling and Preparation:

-

Carefully withdraw an aliquot (e.g., 1.0 mL) from the clear supernatant of each vial using a calibrated micropipette or syringe. Be cautious not to disturb any undissolved layers.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, labeled analysis vial. Filtration removes any micro-droplets that could falsely inflate the measured solubility.

-

-

Analysis:

-

Determine the concentration of PFP in the solvent-phase samples (and vice-versa if desired) using a pre-calibrated analytical method like Gas Chromatography (GC).

-

Trustworthiness: A robust calibration curve must be generated using standard solutions of PFP in the solvent of interest to ensure accurate quantification.

-

-

Data Interpretation:

-

The solubility is reported as the average concentration from the replicate vials. The results from the two different preparation methods (saturating solvent with PFP vs. saturating PFP with solvent) should agree within experimental error, confirming that a true equilibrium was achieved.

-

Conclusion

This compound is a highly polar, protic solvent whose solubility characteristics are dominated by its exceptional hydrogen-bond-donating strength. It is miscible with a wide range of polar organic solvents, including other alcohols, ketones, and ethers, but demonstrates limited solubility in nonpolar hydrocarbons. This predictable behavior, grounded in fundamental principles of intermolecular forces, makes PFP a versatile tool for researchers. For applications demanding precise quantitative data, the detailed experimental protocol provided herein offers a reliable method for its determination, empowering scientists in process development and formulation science to harness the unique properties of this fluorinated alcohol.

References

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentafluoropropanol. PubChem Compound Database. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g. Retrieved from [Link]

-

ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, January 14). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]

-

Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007). Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Unknown. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

Gen-Lab Kft. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

NIST. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Unknown. (n.d.). Polarity Index. Retrieved from [Link]

-

ResearchGate. (2006, August). Hydrogen Bonding in 2-Propanol. The Effect of Fluorination. Retrieved from [Link]

-

Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 422-05-9 | Benchchem [benchchem.com]

- 7. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Pentafluoropropanol | C3H3F5O | CID 168785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. chem.ws [chem.ws]

- 13. pubs.acs.org [pubs.acs.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. m.youtube.com [m.youtube.com]

A Deep Dive into the Spectroscopic Signature of 2,2,3,3,3-Pentafluoropropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Key Fluorinated Building Block

2,2,3,3,3-Pentafluoropropanol (PFP) is a fluorinated alcohol that has garnered significant interest across the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds, make it a valuable solvent and a versatile building block in organic synthesis. A thorough understanding of its molecular structure and electronic environment is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of PFP, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to offer a comprehensive reference for researchers and professionals in the field.

The Molecular Structure: A Foundation for Spectroscopic Interpretation

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound (CF3CF2CH2OH).

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of liquid this compound is as follows:

-

Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of PFP is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3400 | Broad, Strong | O-H | Stretching |

| ~2960 | Medium | C-H (in CH₂) | Asymmetric Stretching |

| ~2890 | Medium | C-H (in CH₂) | Symmetric Stretching |

| ~1450 | Medium | CH₂ | Scissoring (Bending) |

| ~1350-1100 | Very Strong | C-F | Stretching |

| ~1060 | Strong | C-O | Stretching |

Analysis of Key Vibrational Modes:

-

O-H Stretch: The broad and strong absorption band around 3400 cm⁻¹ is a classic signature of the hydroxyl (-OH) group and is broadened due to hydrogen bonding between PFP molecules.

-

C-H Stretches: The absorptions in the 2960-2890 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methylene (-CH₂-) group.

-

C-F Stretches: The most intense and complex region of the spectrum, typically between 1350 cm⁻¹ and 1100 cm⁻¹, is dominated by the strong C-F stretching vibrations of the -CF₂- and -CF₃ groups. The high electronegativity of fluorine results in a large dipole moment change during vibration, leading to very strong IR absorptions.

-

C-O Stretch: The strong band around 1060 cm⁻¹ is attributed to the stretching vibration of the C-O single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Nuclear Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocols for NMR Spectroscopy

-

Sample Preparation: The PFP sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) to avoid solvent interference in the ¹H NMR spectrum. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PFP is relatively simple, providing clear information about the methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~3.9 | Triplet of triplets | 2H | ³J(H,F) ≈ 13 Hz, ³J(H,H) ≈ 6 Hz | -CH₂- |

| Variable | Singlet (broad) | 1H | - | -OH |

Interpretation of the ¹H NMR Spectrum:

-

-CH₂- Signal: The two protons of the methylene group are chemically equivalent and appear as a single resonance. This signal is split into a triplet by the two adjacent fluorine atoms of the -CF₂- group (³J(H,F) ≈ 13 Hz). Each peak of this triplet is further split into a smaller triplet by the hydroxyl proton, though this is often not well-resolved and may appear as a triplet of triplets.

-

-OH Signal: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It typically appears as a broad singlet due to chemical exchange and does not show coupling to the adjacent methylene protons. Shaking the sample with a drop of D₂O will cause the -OH peak to disappear, confirming its assignment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the three distinct carbon environments in PFP.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~60 | Triplet | -CH₂- |

| ~118 | Quartet of triplets | -CF₂- |

| ~125 | Quartet | -CF₃ |

Interpretation of the ¹³C NMR Spectrum:

-

-CH₂- Carbon: The carbon of the methylene group is coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet in the proton-decoupled spectrum.

-

-CF₂- Carbon: This carbon is coupled to its own two fluorine atoms (a large one-bond coupling) and the three fluorine atoms of the adjacent -CF₃ group (a two-bond coupling), leading to a complex multiplet that can often be described as a quartet of triplets.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group is coupled to its three attached fluorine atoms, resulting in a quartet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides valuable information about the fluorine atoms in the molecule.[1] Chemical shifts are typically referenced to an external standard like CFCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~-81 | Triplet | 3F | ³J(F,F) ≈ 9 Hz | -CF₃ |

| ~-126 | Quartet | 2F | ³J(F,F) ≈ 9 Hz | -CF₂- |

Interpretation of the ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum displays two distinct resonances corresponding to the two different fluorine environments.

-

-CF₃ Signal: The three equivalent fluorine atoms of the trifluoromethyl group appear as a triplet due to coupling with the two fluorine atoms of the adjacent -CF₂- group.

-

-CF₂- Signal: The two equivalent fluorine atoms of the difluoromethylene group appear as a quartet due to coupling with the three fluorine atoms of the adjacent -CF₃ group.

The observed coupling between the -CF₂- and -CF₃- groups is a three-bond coupling (³J(F,F)).

Caption: Key NMR coupling interactions in this compound.

Conclusion: A Comprehensive Spectroscopic Portrait

The combined application of IR and multinuclear NMR spectroscopy provides a detailed and unambiguous characterization of this compound. The IR spectrum confirms the presence of the key functional groups, while ¹H, ¹³C, and ¹⁹F NMR spectra provide a precise map of the atomic connectivity and electronic environment within the molecule. This in-depth spectroscopic guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important fluorinated compound in their diverse applications, from the design of novel pharmaceuticals to the development of advanced materials.

References

-

National Institute of Standards and Technology (NIST). 2,2,3,3,3-Pentafluoro-1-propanol. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

Thermochemical data for 2,2,3,3,3-Pentafluoropropanol

An In-depth Technical Guide to the Thermochemical Data of 2,2,3,3,3-Pentafluoropropanol

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for this compound. It is designed for researchers, scientists, and drug development professionals who require accurate thermodynamic information for this important fluorinated alcohol. The guide begins by presenting the currently available experimental data, followed by detailed, field-proven methodologies for the experimental determination and computational prediction of key thermochemical properties, including the enthalpy of formation, heat capacity, and entropy. By integrating established protocols with the underlying scientific principles, this guide serves as a practical resource for either utilizing existing data or generating new, high-quality thermochemical information for this compound and related organofluorine compounds.

Introduction

This compound is a fluorinated alcohol with unique properties that make it a valuable solvent and a key building block in the synthesis of pharmaceuticals and advanced materials.[1] Its distinct characteristics, such as high thermal stability and the ability to form strong hydrogen bonds, are a direct consequence of its molecular structure.[1] For scientists and engineers working with this compound, a thorough understanding of its thermochemical properties is of paramount importance for process design, safety assessments, and the development of accurate computational models.

This guide provides a centralized resource for the thermochemical data of this compound. It consolidates the available experimental values and, more importantly, provides detailed protocols for the experimental determination and computational estimation of essential thermochemical parameters that are not yet fully characterized.

Available Thermochemical Data for this compound

While a complete set of thermochemical data for this compound is not available in the public domain, some key values have been experimentally determined. The following table summarizes the available data.

| Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of Vaporization (ΔvapH) | 47.0 kJ/mol | 285 | Based on data from 273 to 297 K | [2] |

Experimental Determination of Thermochemical Properties

This section details the established experimental methodologies for determining the key thermochemical properties of this compound.

Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organofluorine compounds, its determination via oxygen combustion calorimetry is a complex but reliable method.[2][3]

Principle of the Technique: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law. For fluorinated compounds, the final products can include not only carbon dioxide (CO2) and water (H2O), but also hydrogen fluoride (HF) and carbon tetrafluoride (CF4), which necessitates specialized analytical procedures.[4]

Experimental Protocol:

-

Sample Preparation: A sample of high-purity this compound is encapsulated in a combustible container, such as a polyester bag, to ensure complete combustion.[4]

-

Calorimeter Setup: The calorimetric bomb is charged with a small, known amount of water to dissolve the acid products. It is then sealed and pressurized with high-purity oxygen.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited, and the temperature of the water is recorded until a stable final temperature is reached.

-

Product Analysis: The final contents of the bomb are carefully analyzed to determine the quantities of CO2, HF, and potentially CF4 and nitric acid (from nitrogen impurities in the oxygen) formed.[4]

-

Data Correction: The measured temperature rise is corrected for heat exchange with the surroundings and other factors using a comprehensive set of "Washburn corrections" to obtain the standard energy of combustion.[5][6]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard energy of combustion using the known standard enthalpies of formation of the combustion products (CO2, H2O, HF, and CF4).[2]

Causality Behind Experimental Choices:

-

Rotating Bomb: For organofluorine compounds, a rotating-bomb calorimeter is often employed to ensure that the final products in the bomb are in a well-defined and homogeneous state, which is crucial for accurate analysis.[4]

-

Auxiliary Substances: Sometimes, an auxiliary substance with a well-known heat of combustion is used to promote complete combustion of the sample.

-

High-Purity Oxygen: The use of high-purity oxygen minimizes the formation of nitric acid, simplifying the analysis of the final products.

Caption: Workflow for Determining Enthalpy of Formation by Combustion Calorimetry.

Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. DSC is a rapid and accurate method for determining the heat capacity of liquids and solids.[7][8] The standard test method is outlined in ASTM E1269.[9][10]

Principle of the Technique: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. The heat capacity of the sample can be determined by comparing its heat flow to that of a known standard, typically sapphire.[11]

Experimental Protocol:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials.

-

Baseline Determination: An empty sample pan is run through the desired temperature program to establish the baseline heat flow.

-

Standard Measurement: A known mass of a sapphire standard is run under the same conditions to determine the calibration constant.

-

Sample Measurement: A known mass of this compound is placed in a hermetically sealed pan and subjected to the same temperature program.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated at each temperature using the difference in heat flow between the baseline, the standard, and the sample.

Explanation of Experimental Parameters:

-

Heating Rate: A controlled heating rate, typically 10-20 °C/min, is used to ensure thermal equilibrium within the sample.[8]

-

Sample Mass: The sample mass should be sufficient to produce a measurable heat flow signal but not so large as to cause thermal gradients.

-

Inert Atmosphere: An inert gas purge, such as nitrogen, is used to prevent any oxidative or reactive processes during the measurement.

Caption: Workflow for Heat Capacity Measurement by DSC.

Computational Approaches to Thermochemical Data

Computational chemistry provides a powerful alternative for obtaining thermochemical data, especially for compounds where experimental measurements are difficult or have not yet been performed.

High-Accuracy Composite Methods

High-accuracy composite methods, such as the Gaussian-n (G4) theories and the Complete Basis Set (CBS) methods, are designed to approximate high-level, computationally expensive calculations by combining the results of several lower-level calculations.[12][13] These methods can often predict enthalpies of formation with "chemical accuracy," which is typically defined as within 1 kcal/mol of the experimental value.[12]

Logical Workflow for a Computational Study:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient method, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p) for G4 theory).[14]

-

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to systematically improve the electronic energy.

-

Extrapolation and Correction: The results of the single-point energy calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining deficiencies in the calculations.[13]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the computed total energy using the atomization method, which involves subtracting the computed energies of the constituent atoms in their standard states.

References

- 1. store.astm.org [store.astm.org]

- 2. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. publications.iupac.org [publications.iupac.org]

- 5. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corrections to standard state in combustion calorimetry: an update and a web-based tool | NIST [nist.gov]

- 7. ASTM D1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry - Savant Labs [savantlab.com]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. infinitalab.com [infinitalab.com]

- 10. store.astm.org [store.astm.org]

- 11. tainstruments.com [tainstruments.com]

- 12. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

Conformational analysis of 2,2,3,3,3-Pentafluoropropanol

An In-Depth Technical Guide to the Conformational Analysis of 2,2,3,3,3-Pentafluoropropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of this compound (PFP), a molecule of significant interest in medicinal chemistry and materials science, is dictated by a subtle interplay of steric hindrance and intramolecular hydrogen bonding. This technical guide provides a comprehensive analysis of the conformational preferences of PFP, synthesizing findings from high-resolution spectroscopic investigations and computational chemistry. We will delve into the identification and characterization of the stable conformers, the experimental and theoretical methodologies employed in their study, and the fundamental interactions governing their relative energies. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated molecules, providing both foundational knowledge and practical insights.

Introduction: The Significance of Conformational Analysis in Fluorinated Alcohols

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In the context of drug development, fluorination is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The conformational preferences of a molecule are intrinsically linked to its biological activity, as the three-dimensional structure determines how it interacts with its biological target. Therefore, a thorough understanding of the conformational landscape of fluorinated molecules like this compound (C₃H₃F₅O) is paramount.

PFP presents a fascinating case study in conformational analysis due to the presence of a highly electronegative pentafluoroethyl group adjacent to a hydroxyl group. This arrangement creates the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms, a phenomenon that has been a subject of considerable research and debate.[2][3][4] The energetic balance between these weak interactions and steric repulsions between the bulky fluorine atoms and the hydroxyl group dictates the preferred shapes of the molecule.

This guide will explore the conformational intricacies of PFP, providing a detailed examination of the techniques used to unravel its structural diversity and the key findings that have emerged from these studies.

The Conformational Landscape of this compound

The conformational space of this compound is defined by the rotation around the C-C and C-O single bonds. The notation used to describe the different conformers is based on the dihedral angles of the molecule. The first letter (T for trans, G for gauche) denotes the C-C-C-O dihedral angle, and the second letter (t for trans, g for gauche) describes the C-C-O-H dihedral angle.

Through a combination of microwave spectroscopy and computational chemistry, several stable conformers of PFP have been identified.[5][6] Of the nine possible configurations, which include four pairs of mirror-imaged conformers and one achiral conformer, the two most stable monomeric pairs have been experimentally observed.[5][6][7]

These are:

-

G+g+/G-g- : A gauche arrangement around the C-C bond and a gauche arrangement of the hydroxyl hydrogen with respect to the carbon backbone.

-

Tg+/Tg- : A trans arrangement around the C-C bond and a gauche arrangement of the hydroxyl hydrogen.

Relative Energies and Population

Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have been instrumental in predicting the relative energies of the different conformers.[8] These calculations consistently show that the Gg and Tg conformers are the most stable.

One study using DFT-B3LYP/6-311+G** and MP2/6-311+G** levels of theory identified three distinct minima corresponding to Trans-gauche-gauche (Tgg), trans-trans-gauche (Ttg), and trans-gauche-gauche(-) (Tgg1) conformers in order of decreasing stability.[8] At 298.15 K, the equilibrium mixture was calculated to be approximately 46% Tgg, 43% Ttg, and 11% Tgg1.[8]

The following table summarizes the key conformers and their predicted relative stabilities.

| Conformer Notation | C-C-C-O Dihedral | C-C-O-H Dihedral | Relative Energy (kJ/mol) | Predicted Population (298.15 K) |

| Tgg (G+g+) | gauche (~60°) | gauche (~60°) | 0.00 | ~46%[8] |

| Ttg (Tg+) | trans (180°) | gauche (~60°) | ~0.1 | ~43%[8] |

| Tgg1 | gauche (~60°) | gauche (~-60°) | ~1.5 | ~11%[8] |

Note: The relative energies and populations are based on computational predictions and may vary slightly depending on the level of theory and basis set used.

Methodologies for Conformational Analysis

The elucidation of the conformational landscape of PFP has relied on a synergistic approach combining experimental spectroscopic techniques with theoretical calculations.

Experimental Techniques

Microwave spectroscopy is a powerful technique for the precise determination of molecular structures in the gas phase.[9] By analyzing the rotational transitions of a molecule, it is possible to obtain highly accurate rotational constants, which are directly related to the moments of inertia and, consequently, the molecular geometry. For PFP, both cavity and chirped-pulse Fourier transform microwave spectrometers have been employed to identify and characterize the most stable conformers.[5][6] A key advantage of this technique is its ability to distinguish between different conformers, as each will have a unique rotational spectrum. Furthermore, the observation of tunneling splittings in the rotational transitions of the PFPTg+/Tg- conformer provides detailed information about the dynamics of the hydroxyl group's internal rotation.[5][6]

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave Spectroscopy

-

Sample Introduction: A gaseous sample of PFP is introduced into a high-vacuum chamber through a pulsed nozzle. To study weakly bound complexes, a carrier gas such as argon or neon is often used.

-

Microwave Excitation: A short, high-power chirped microwave pulse, sweeping a range of frequencies, is used to polarize the molecules, exciting all rotational transitions within the pulse's bandwidth simultaneously.

-

Free Induction Decay (FID): Following the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal, which is a time-domain signal containing information about all the excited rotational transitions.

-

Detection and Fourier Transformation: The FID is detected by a sensitive receiver and digitized. A Fourier transform of the time-domain signal yields the frequency-domain rotational spectrum.

-